molecular formula C26H19Cl2N3O2S B12037282 1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate CAS No. 769151-34-0

1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate

Cat. No.: B12037282
CAS No.: 769151-34-0
M. Wt: 508.4 g/mol
InChI Key: ONWZNSQGPBDEDQ-WKULSOCRSA-N
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Description

1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a naphthyl group, a dichlorobenzoate moiety, and a toluidinocarbothioyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the toluidinocarbothioyl derivative, followed by its reaction with a naphthyl compound under specific conditions to form the desired product. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
  • 3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Uniqueness

1-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. The presence of the naphthyl group and the dichlorobenzoate moiety sets it apart from other similar compounds, providing unique reactivity and biological activity.

Properties

CAS No.

769151-34-0

Molecular Formula

C26H19Cl2N3O2S

Molecular Weight

508.4 g/mol

IUPAC Name

[1-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H19Cl2N3O2S/c1-16-5-4-7-19(13-16)30-26(34)31-29-15-22-20-8-3-2-6-17(20)9-12-24(22)33-25(32)21-11-10-18(27)14-23(21)28/h2-15H,1H3,(H2,30,31,34)/b29-15+

InChI Key

ONWZNSQGPBDEDQ-WKULSOCRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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